molecular formula C19H20FNO B5403465 N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide

N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide

Cat. No. B5403465
M. Wt: 297.4 g/mol
InChI Key: JYIMOFUXYBJMAL-ZHACJKMWSA-N
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Description

N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide, also known as DMFA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of acrylamide and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide involves its ability to bind to the active site of enzymes and inhibit their activity. N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has been found to bind to the copper ion in the active site of tyrosinase, which is essential for the catalytic activity of the enzyme. This leads to the inhibition of melanin synthesis, which makes N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide a potential candidate for the development of skin whitening agents.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which makes it a potential candidate for the development of drugs for the treatment of oxidative stress-related diseases. N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has also been found to exhibit potent anti-inflammatory activity, which makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of drugs for the treatment of various diseases. However, N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide also has some limitations. It is a relatively new compound, and its safety and toxicity profile are not well established. Further studies are needed to determine its safety and toxicity before it can be used in clinical trials.

Future Directions

There are several future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide. One potential direction is the development of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide-based drugs for the treatment of various diseases such as Alzheimer's disease, cancer, and glaucoma. Another potential direction is the development of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide-based skin whitening agents. Further studies are also needed to determine the safety and toxicity profile of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide and its potential side effects. Overall, N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has shown great promise as a potential candidate for the development of drugs for the treatment of various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide involves the reaction of 3-(2-fluorophenyl)acryloyl chloride with N-(3,4-dimethylphenethyl)amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide. This method has been optimized to produce high yields of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide with high purity.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has been widely studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes such as tyrosinase, cholinesterase, and carbonic anhydrase. This makes N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide a potential candidate for the development of drugs for the treatment of various diseases such as Alzheimer's disease, cancer, and glaucoma.

properties

IUPAC Name

(E)-N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-13-8-9-17(12-14(13)2)15(3)21-19(22)11-10-16-6-4-5-7-18(16)20/h4-12,15H,1-3H3,(H,21,22)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIMOFUXYBJMAL-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C=CC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)/C=C/C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)prop-2-enamide

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